molecular formula C21H20FNO2 B11606694 3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic Acid

3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic Acid

Cat. No.: B11606694
M. Wt: 337.4 g/mol
InChI Key: BYRBXUMSAGQXQP-UHFFFAOYSA-N
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Description

3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with dimethylphenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the Michael addition of N-heterocycles to chalcones, followed by further functionalization . The reaction conditions often include the use of catalysts such as 1,3-bis(carboxymethyl)imidazolium chloride, which promotes the addition reaction under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of sustainable catalysts and minimizing waste, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C21H20FNO2

Molecular Weight

337.4 g/mol

IUPAC Name

3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C21H20FNO2/c1-14-4-3-5-19(15(14)2)23-18(11-13-21(24)25)10-12-20(23)16-6-8-17(22)9-7-16/h3-10,12H,11,13H2,1-2H3,(H,24,25)

InChI Key

BYRBXUMSAGQXQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O)C

Origin of Product

United States

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